
AMG 517
Overview
Description
AMG 517 is a complex organic compound that features a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG 517 typically involves multiple steps. One common method includes the coupling of a phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . This reaction is followed by further modifications to introduce the trifluoromethyl and pyrimidinyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
AMG 517 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.
Scientific Research Applications
Pharmacological Properties
AMG 517 exhibits potent antagonistic activity against TRPV1, with an IC50 ranging from 0.6 to 0.76 nM for various stimuli including capsaicin and acidic conditions . The compound's pharmacokinetics demonstrate a dose-dependent increase in plasma concentrations, with significant effects observed at doses as low as 0.3 mg/kg in animal models .
Key Pharmacological Targets
Target | Mechanism | Potency (IC50) | Condition |
---|---|---|---|
TRPV1 | Inhibition of nociceptive signaling | 0.6 nM | Pain management |
Peripheral nerves | Promotion of axonal regeneration | N/A | Nerve injury recovery |
Pain Management
This compound has been primarily investigated for its analgesic properties. In various animal models, it has demonstrated efficacy in reducing pain responses induced by capsaicin and other inflammatory agents. For instance, oral administration resulted in a significant decrease in flinching behavior in response to capsaicin treatment, indicating its potential as a therapeutic agent for chronic pain conditions .
Neurological Recovery
Recent studies have highlighted this compound's role in promoting peripheral nerve regeneration following injury. In a rat model of sciatic nerve transection, administration of this compound significantly enhanced axonal regeneration compared to controls. The treatment led to increased expression of growth-associated protein-43 (GAP-43) and decreased levels of glial fibrillary acidic protein (GFAP), suggesting a favorable environment for nerve repair .
Case Studies
Case Study 1: Pain Response Reduction
In a controlled study involving male Sprague-Dawley rats, this compound was administered to evaluate its effect on capsaicin-induced pain responses. The results indicated that this compound effectively reduced the number of flinches in a dose-dependent manner, with significant reductions observed at doses starting from 0.3 mg/kg .
Case Study 2: Peripheral Nerve Regeneration
A study focused on the effects of this compound following sciatic nerve injury demonstrated that treatment with the antagonist promoted axonal regeneration and improved functional outcomes. Measurements taken two weeks post-injury revealed that treated groups exhibited similar axonal counts to uninjured controls, highlighting the compound's potential as a therapeutic strategy for enhancing nerve repair .
Mechanism of Action
The mechanism of action for AMG 517 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(3-(trifluoromethyl)phenyl)-
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide
Uniqueness
What sets AMG 517 apart from similar compounds is its combination of a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group
Biological Activity
AMG 517 is a highly selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and thermoregulation. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and inflammatory conditions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Overview of TRPV1 and this compound
TRPV1 is activated by various stimuli, including capsaicin, protons, and heat, leading to the sensation of pain and hyperalgesia. This compound inhibits TRPV1 activation with high potency, displaying IC50 values ranging from 0.62 nM to 1.3 nM for different activation stimuli .
Key Characteristics of this compound
Parameter | Value |
---|---|
Target | TRPV1 |
IC50 (Capsaicin) | 0.76 nM |
IC50 (Proton) | 0.62 nM |
IC50 (Heat) | 1.3 nM |
Solubility in DMSO | >21.5 mg/mL |
This compound's mechanism involves blocking the TRPV1 channel, which prevents the influx of calcium ions that contribute to pain signaling. This blockade has been shown to induce hyperthermia in both animal models and human subjects, indicating its role in thermoregulation .
Study on Pain Models
In a study involving male Sprague-Dawley rats subjected to capsaicin-induced flinching, oral administration of this compound significantly reduced the number of flinches in a dose-dependent manner, demonstrating its analgesic potential .
Nerve Injury Model
A notable investigation examined the effects of this compound on nerve regeneration following sciatic nerve transection in rats. The results indicated that TRPV1 blockade with this compound promoted axonal regeneration and increased the expression of growth-associated protein-43 (GAP-43), suggesting enhanced nerve repair mechanisms .
Hyperthermia Induction
Clinical trials have reported that this compound induces hyperthermia by increasing thermogenesis and vasoconstriction in tail skin . In healthy adults, doses of this compound led to plasma concentration-dependent increases in body temperature, confirming its physiological effects on thermoregulation .
Pharmacokinetics and Bioavailability
This compound is characterized as a BCS Class II drug with low bioavailability due to solubility-limited absorption. Its physicochemical properties have been investigated through various formulations, including amorphous solid dispersions to enhance dissolution rates .
Summary of Pharmacokinetic Findings
Study | Findings |
---|---|
Amorphous Solid Dispersions | Improved dissolution compared to crystalline form |
Bioavailability | Enhanced AUC observed with solid dispersion |
Q & A
Basic Research Questions
Q. What experimental models are most suitable for initial efficacy testing of AMG 517?
- Methodological Answer : Begin with in vitro assays (e.g., receptor binding affinity, enzyme inhibition) to establish mechanistic plausibility. Transition to in vivo models (e.g., rodent pharmacokinetic/pharmacodynamic studies) using disease-specific endpoints. Ensure alignment between model pathophysiology and this compound’s proposed mechanism . For reproducibility, document species, dosing regimens, and control groups rigorously, adhering to ARRIVE guidelines .
Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?
- Methodological Answer : Use a stepwise approach:
Conduct in silico pharmacokinetic simulations to predict therapeutic index.
Perform ascending-dose trials in preclinical models, monitoring biomarkers (e.g., liver enzymes, renal function).
Apply Hill equation modeling to identify EC₅₀ and NOAEL (No Observed Adverse Effect Level) .
Include negative controls and blinded assessments to reduce bias .
Advanced Research Questions
Q. How can conflicting data between this compound’s in vitro potency and in vivo efficacy be reconciled?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., protein binding, pH, temperature) to ensure physiological relevance .
- Step 2 : Analyze bioavailability differences (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .
- Step 3 : Perform ex vivo tissue distribution studies to confirm target engagement .
- Step 4 : Apply systems pharmacology modeling to integrate multi-scale data (e.g., compartmental PK/PD models) .
Contradictions often arise from oversimplified in vitro systems; prioritize translatable endpoints .
Q. What statistical strategies are recommended for analyzing this compound’s heterogeneous response profiles in clinical cohorts?
- Methodological Answer :
- For Continuous Data : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).
- For Categorical Outcomes : Apply logistic regression with covariates like biomarker status.
- Subgroup Analysis : Predefine subgroups (e.g., high vs. low biomarker expression) to avoid Type I errors.
- Power Calculations : Ensure sample sizes are sufficient to detect clinically meaningful effect sizes (α=0.05, β=0.2) .
Report confidence intervals and effect sizes instead of relying solely on p-values .
Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?
- Methodological Answer :
- Data Collection : Use RNA-seq for transcriptomics and mass spectrometry for proteomics, ensuring batch-effect correction .
- Pathway Enrichment : Apply tools like DAVID or GSEA to identify overrepresented pathways.
- Network Analysis : Construct protein-protein interaction networks (e.g., STRING DB) to map indirect targets.
- Validation : Confirm hits with siRNA knockdown or CRISPR-Cas9 in relevant cell lines .
Cross-reference with adverse event databases (e.g., FAERS) to prioritize clinically relevant findings .
Q. Data Analysis and Reproducibility
Q. What criteria should guide the selection of endpoints for this compound’s Phase II trials?
- Methodological Answer :
- Primary Endpoints : Choose surrogate markers (e.g., biomarker suppression) with strong validation in prior studies.
- Secondary Endpoints : Include patient-reported outcomes (PROs) and safety metrics (e.g., CTCAE v5.0).
- Statistical Rigor : Predefine endpoint definitions, measurement timing, and handling of missing data .
Avoid post hoc endpoint changes to maintain trial integrity .
Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical testing?
- Methodological Answer :
- Quality Control : Characterize each batch via NMR, HPLC, and mass spectrometry for purity (>98%) and stereochemical consistency .
- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products.
- Documentation : Log synthesis conditions (e.g., solvent ratios, catalysts) to trace variability sources .
Q. Contradiction and Bias Mitigation
Q. What steps ensure unbiased interpretation of this compound’s trial data when industry funding is involved?
- Methodological Answer :
- Disclosure : Declare all funding sources and conflicts of interest in publications .
- Blinding : Use double-blinded protocols for data collection and analysis.
- Third-Party Audits : Engage independent statisticians to validate analyses.
- Pre-registration : Submit study protocols to registries (e.g., ClinicalTrials.gov ) before data collection .
Transparent reporting reduces sponsorship bias .
Q. Tables for Key Methodological Considerations
Properties
IUPAC Name |
N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTIXVXZQIQWGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90216178 | |
Record name | AMG-517 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659730-32-2 | |
Record name | AMG-517 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-517 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-517 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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